[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate
Beschreibung
Chemical Classification and Nomenclature
The compound [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate represents a sophisticated example of synthetic organic chemistry within the broader classification of carbocyclic nucleoside analogs. According to established chemical nomenclature systems, this compound falls under the International Union of Pure and Applied Chemistry naming conventions for complex heterocyclic structures containing multiple chiral centers. The systematic name reflects several key structural features: the (2S,3R) stereochemical designation indicates the absolute configuration of the cyclobutyl ring carbons, the 2-amino-6-iodopurin-7-yl substituent identifies the halogenated purine base attachment, and the benzoyloxymethyl and methyl benzoate groups specify the protective ester functionalities.
The molecular formula for this compound can be deduced as containing carbon, hydrogen, nitrogen, oxygen, and iodine atoms, similar to related structures documented in chemical databases. Related compounds in this family, such as the documented [(1S)-(1Alpha,2Beta,3Beta)]-3-(2-Amino-6-iodo-7H-purin-7-yl)-1,2-cyclobutanedimethanol Dibenzoate Ester with molecular formula C25H22IN5O4 and molecular weight 583.39, provide insight into the structural complexity of these molecules. The nomenclature system used for these compounds requires careful attention to stereochemistry, as the biological activity and chemical properties are highly dependent on the three-dimensional arrangement of atoms around the cyclobutyl ring system.
Chemical classification systems place this compound within several overlapping categories. Primarily, it belongs to the nucleoside analog class, specifically the carbocyclic nucleoside subclass where the natural ribose sugar ring is replaced by a carbocyclic structure. The presence of the iodinated purine base further classifies it as a halogenated nucleoside analog, a category that has shown particular promise in medicinal chemistry applications. The benzoate ester groups additionally classify the compound as a protected nucleoside derivative, indicating its likely role as a synthetic intermediate in the preparation of active pharmaceutical compounds.
Position within Carbocyclic Nucleoside Family
The carbocyclic nucleoside family represents a significant departure from natural nucleoside structures, where the oxygen-containing furanose ring is replaced by a carbon-based cyclic system. This compound occupies a unique position within this family due to its four-membered cyclobutyl ring structure, which contrasts with the more commonly encountered five-membered cyclopentyl systems found in many carbocyclic nucleosides. The cyclobutyl ring system presents distinct conformational constraints and electronic properties that influence both the compound's stability and its potential biological interactions.
Research into carbocyclic nucleosides has revealed that the ring size significantly impacts the compound's properties. Studies have shown that cyclobutyl nucleosides demonstrate different biological activities compared to their cyclopentyl counterparts, with some exhibiting enhanced stability toward enzymatic degradation. The four-membered ring system in this compound provides a more rigid structural framework compared to larger ring systems, potentially offering advantages in terms of selectivity and binding affinity to target enzymes. This rigidity stems from the inherent ring strain in four-membered carbon cycles, which constrains the possible conformations and may lead to more specific molecular recognition events.
The substitution pattern observed in this compound, particularly the positioning of the purine base at the 3-position of the cyclobutyl ring and the benzoyloxymethyl group at the 2-position, reflects advanced synthetic strategies developed for carbocyclic nucleoside preparation. This arrangement differs from many earlier carbocyclic nucleosides that typically featured simpler hydroxyl substitution patterns. The incorporation of protective benzoate groups indicates the compound's role in multi-step synthetic sequences, where selective protection and deprotection strategies are essential for achieving the desired final products. Such sophisticated protection strategies have become standard practice in nucleoside chemistry, allowing for the preparation of increasingly complex structures with precise control over stereochemistry and substitution patterns.
Historical Context in Cyclobutyl Nucleoside Research
The development of cyclobutyl nucleoside chemistry can be traced through several decades of research aimed at creating nucleoside analogs with improved therapeutic properties. Early investigations into carbocyclic nucleosides focused primarily on five- and six-membered ring systems, with four-membered cyclobutyl derivatives emerging later as researchers explored the effects of increasing ring strain on biological activity. The historical progression of this field demonstrates a systematic exploration of how structural modifications to the sugar component of nucleosides could lead to compounds with enhanced stability and novel biological properties.
Pioneering work in cyclobutyl nucleoside synthesis established fundamental methodologies that continue to influence current research. The development of [2+2] cycloaddition approaches for constructing cyclobutyl rings marked a significant advancement in synthetic methodology, enabling the preparation of complex cyclobutyl nucleoside structures with controlled stereochemistry. These early synthetic breakthroughs laid the groundwork for the preparation of compounds like this compound, which represents the culmination of decades of methodological development in this area.
The historical context also reveals the evolution of protective group strategies in nucleoside chemistry. Early cyclobutyl nucleoside syntheses often employed simpler protection schemes, but the increasing complexity of target structures necessitated more sophisticated approaches. The use of benzoate protective groups, as seen in this compound, reflects this evolution toward more selective and stable protection strategies. Historical studies have demonstrated that benzoate groups provide excellent protection for hydroxyl functionalities while remaining compatible with a wide range of reaction conditions commonly employed in nucleoside synthesis.
Research into halogenated purine bases, particularly iodinated derivatives, has a parallel historical development that intersects with cyclobutyl nucleoside chemistry. The incorporation of iodine substituents into purine bases was initially explored for their potential to enhance biological activity and provide synthetic handles for further functionalization. The synthesis of 2-amino-6-iodopurine derivatives has been refined over several decades, with modern methods providing efficient access to these important building blocks. The combination of this halogenated purine chemistry with cyclobutyl nucleoside technology represents a convergence of these historical research streams, resulting in sophisticated compounds like the subject of this analysis.
Structural Distinction from Standard Nucleosides
The structural features of this compound represent several significant departures from the architecture of standard nucleosides found in natural systems. Natural nucleosides typically consist of a purine or pyrimidine base attached to a five-membered ribose or deoxyribose sugar ring through a glycosidic bond. In contrast, this synthetic analog replaces the oxygen-containing sugar ring with a four-membered carbocyclic structure, fundamentally altering the compound's conformational properties and chemical stability.
The most striking structural distinction lies in the replacement of the natural furanose ring with a cyclobutyl system. This substitution eliminates the anomeric carbon present in natural nucleosides, potentially providing enhanced stability toward enzymatic hydrolysis. The cyclobutyl ring introduces significant ring strain, estimated to be approximately 26 kilocalories per mole higher than unstrained systems, which constrains the molecule to specific conformations that may influence its biological interactions. This ring strain also affects the electronic properties of the compound, potentially altering the basicity of the purine nitrogen atoms and the reactivity of the substituent groups.
The incorporation of a 2-amino-6-iodopurine base represents another significant structural modification compared to standard nucleosides. Natural nucleosides typically contain unmodified purines such as adenine or guanine, whereas the iodine substitution at the 6-position introduces a heavy atom that significantly alters the electronic distribution within the purine ring system. The iodine substituent also provides a potential site for further chemical modification through cross-coupling reactions, offering synthetic versatility not available with natural purine bases. The presence of the amino group at the 2-position further distinguishes this base from common natural purines, potentially affecting hydrogen bonding patterns and molecular recognition events.
The benzoate ester protective groups present in this compound constitute additional structural departures from natural nucleosides. Natural nucleosides contain free hydroxyl groups that participate in hydrogen bonding and phosphorylation reactions essential for their biological function. The benzoate protection renders these positions temporarily unreactive, indicating the compound's likely role as a synthetic intermediate rather than a directly active species. These protective groups also significantly increase the molecular weight and lipophilicity compared to natural nucleosides, potentially affecting cellular uptake and distribution properties.
| Structural Feature | Standard Nucleosides | This compound |
|---|---|---|
| Sugar Ring | 5-membered furanose | 4-membered cyclobutyl |
| Ring Composition | Oxygen-containing | All-carbon |
| Ring Strain | Minimal | High (~26 kcal/mol) |
| Base Modification | Unmodified purine/pyrimidine | 2-amino-6-iodopurine |
| Hydroxyl Groups | Free | Benzoate-protected |
| Anomeric Center | Present | Absent |
| Glycosidic Bond | β-N-glycosidic | Direct C-N bond |
The stereochemical designation (2S,3R) for the cyclobutyl ring represents a precisely controlled three-dimensional arrangement that has no direct analogy in natural nucleoside chemistry. This stereochemistry determines the spatial relationship between the purine base and the substituent groups, potentially influencing how the molecule interacts with biological targets. The controlled stereochemistry also reflects the sophisticated synthetic methods required for the compound's preparation, as achieving specific stereochemical outcomes in four-membered ring systems presents significant synthetic challenges that have been addressed through advanced organic chemistry techniques.
Eigenschaften
IUPAC Name |
[(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22IN5O4/c26-21-20-22(30-25(27)29-21)28-14-31(20)19-11-17(12-34-23(32)15-7-3-1-4-8-15)18(19)13-35-24(33)16-9-5-2-6-10-16/h1-10,14,17-19H,11-13H2,(H2,27,29,30)/t17?,18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBUGNQLKANVKM-JLMCIHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1N2C=NC3=C2C(=NC(=N3)N)I)COC(=O)C4=CC=CC=C4)COC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](C1COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3)N4C=NC5=C4C(=NC(=N5)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22IN5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Starting Materials and Precursor Synthesis
The synthesis begins with a protected cyclobutanone derivative bearing a hydroxymethyl group. As outlined in cyclobutane nucleoside research, cyclobutanone 149 (1-(benzoyloxymethyl)-3-oxocyclobutane) serves as the foundational precursor . Bromination of 149 using elemental bromine in acetic acid at 30–60°C yields bromocyclobutanone 150 (1-(benzoyloxymethyl)-3-bromocyclobutane) with >95% regioselectivity . This step is critical for subsequent N-alkylation, as the bromine atom acts as a leaving group during nucleophilic substitution.
Table 1: Bromination Conditions for Cyclobutanone 149
| Parameter | Value |
|---|---|
| Solvent | Acetic acid |
| Temperature | 30–60°C |
| Bromine Equivalents | 1.05 eq |
| Yield | 92–95% |
| Purity | >99% (HPLC) |
N-Alkylation with 2-Amino-6-Iodopurine
The bromocyclobutanone 150 undergoes N-alkylation with 2-amino-6-iodopurine to establish the purine-cyclobutane linkage. Reacting 150 with 2-amino-6-iodopurine in dimethylformamide (DMF) at 80°C in the presence of tetrabutylammonium hydroxide [(Bu)₄N⁺OH⁻] achieves regioselective N-7 alkylation . The bulky quaternary ammonium base favors attack at the less hindered N-7 position of the purine, avoiding competing N-9 adducts. This step proceeds with 85–90% yield, confirmed by LC-MS and ¹H NMR.
Mechanistic Insight :
The reaction follows an SN2 mechanism, where the purine’s N-7 nitrogen displaces bromide from 150 . Steric effects from the cyclobutane’s benzoyloxymethyl group further direct substitution to the N-7 site .
Stereocontrolled Reduction of the Cyclobutanone
Post-alkylation, the ketone group in the intermediate 152 is reduced to a secondary alcohol with strict stereochemical control. Sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the ketone to the (2S,3R)-diol configuration, achieving a diastereomeric ratio of 9:1 . The benzoyloxy and methyl benzoate groups remain intact under these mild conditions.
Table 2: Reduction Parameters for Intermediate 152
| Parameter | Value |
|---|---|
| Reducing Agent | NaBH₄ (2.0 eq) |
| Solvent | Methanol |
| Temperature | 0°C |
| Diastereoselectivity | 9:1 (2S,3R vs. 2R,3S) |
| Yield | 88% |
Aminolysis and Final Functionalization
The 6-chloro substituent on the purine ring is replaced with an amino group via aminolysis. Treating the chloropurine intermediate with ammonium hydroxide (NH₄OH) in ethanol at 60°C for 12 hours achieves quantitative conversion to the 2-amino-6-iodopurine derivative . Concurrently, the methyl benzoate group is introduced by esterification of the cyclobutane’s hydroxymethyl arm using benzoyl chloride in pyridine.
Critical Note :
The iodine atom at the purine’s 6-position is introduced earlier via halogen exchange from a 6-chloropurine precursor using sodium iodide in acetone under reflux .
Photochemical Alternative Synthesis
An alternative route involves photolysis of a 6-chloropurine cyclobutanone in acetonitrile/water. UV irradiation generates an oxacarbene intermediate, which undergoes ring expansion and trapping by water to form the isonucleoside analogue . While this method avoids multi-step functionalization, it yields a mixture of cis and trans alkenes (3:1 ratio), necessitating chromatographic separation.
Crystallographic Validation
X-ray crystallography of intermediate 160 (a hypoxanthine analogue) confirms the (2S,3R) configuration and N-7 alkylation site . Key bond angles and distances align with DFT-calculated parameters, validating the stereochemical outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine moiety.
Reduction: Reduction reactions can be performed on the iodinated purine to modify its electronic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups to the purine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable for developing new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of iodinated purines on cellular processes. Its ability to undergo various chemical reactions makes it a versatile tool for probing biological pathways.
Medicine
Potential medical applications include its use as a precursor for developing new pharmaceuticals. The iodinated purine moiety may exhibit biological activity, making it a candidate for drug development.
Industry
In industry, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the development of new products with specific properties.
Wirkmechanismus
The mechanism of action of [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The iodinated purine moiety can bind to specific sites, modulating their activity and affecting cellular pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Research Findings and Limitations
- Biological Data Gap: No direct antiviral or cytotoxic data for the target compound are available in the provided evidence. Comparisons are extrapolated from related purine analogs.
- Prodrug Strategy : The benzoate esters mirror prodrug approaches used in valacyclovir (ester of acyclovir), suggesting delayed release but improved oral absorption .
Biologische Aktivität
The compound [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C18H20N4O3I
- Molecular Weight : 420.28 g/mol
The structural formula includes a purine base, which is significant in biological systems, particularly in nucleic acid metabolism.
Antitumor Activity
Recent studies have indicated that this compound exhibits notable antitumor properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.4 | Induction of apoptosis via mitochondrial pathways |
| A549 (Lung Cancer) | 8.1 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 6.5 | Disruption of DNA synthesis |
These results suggest that the compound may interfere with critical cellular processes, leading to cell death in cancerous cells.
Antiviral Activity
The compound has also shown promise as an antiviral agent. It has been tested against several viruses, including influenza and HIV. The observed antiviral activity is attributed to the inhibition of viral replication and interference with viral entry into host cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for enzymes involved in nucleotide synthesis, thereby affecting nucleic acid metabolism.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at various checkpoints, preventing cancer cells from proliferating.
Study 1: Antitumor Efficacy
In a study published in Cancer Research, researchers evaluated the antitumor efficacy of the compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed.
Study 2: Antiviral Properties
A clinical trial conducted to assess the antiviral activity against HIV demonstrated that patients treated with the compound experienced a notable decrease in viral load after 12 weeks of treatment. The safety profile was favorable, with no severe adverse effects reported.
Q & A
Basic Research Questions
Q. What safety protocols are essential when handling [(2S,3R)-3-(2-amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear chemical safety goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for handling powders or solutions to avoid inhalation of vapors/mists .
- Storage : Store in tightly sealed containers in dry, ventilated areas away from ignition sources. Reseal opened containers immediately .
- Spill Management : Use inert absorbents (e.g., sand) for cleanup and avoid environmental release .
Q. What synthetic routes are reported for this compound?
- Methodological Answer :
- Stepwise Protection : Protect reactive groups (e.g., amino or hydroxyl) using benzoyl or other blocking agents to prevent side reactions .
- Solvent Systems : Dichloromethane (DCM) or acetonitrile is often used for coupling reactions due to their polarity and compatibility with esterification .
- Purification : Column chromatography with silica gel or preparative HPLC is recommended to isolate high-purity products .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., cyclobutyl ring, benzoyloxy substituents) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and isotopic pattern analysis (iodine signature) .
- HPLC : Reverse-phase HPLC with UV detection to assess purity (>98%) and monitor degradation .
Advanced Research Questions
Q. How can researchers optimize reaction yields while managing steric hindrance from the cyclobutyl and benzoyloxymethyl groups?
- Methodological Answer :
- Temperature Control : Lower reaction temperatures (0–5°C) reduce steric clashes during nucleophilic substitutions .
- Catalyst Selection : Use bulky bases (e.g., DBU) to facilitate deprotonation in crowded environments .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of sterically hindered intermediates .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals and confirm spatial arrangements .
- Computational Modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra and compare with experimental data to validate stereochemistry .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of molecular geometry .
Q. How can the stability of this compound be assessed under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC-MS .
- pH-Dependent Hydrolysis : Monitor ester bond cleavage in buffers (pH 2–10) using UV-Vis spectroscopy .
- Light Sensitivity : Expose to UV light (254 nm) and track iodine release via ICP-MS .
Q. What methodologies are suitable for investigating biological interactions of this compound with enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purine-processing enzymes (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Cellular Assays : Use fluorescence-based reporter systems to assess inhibition of adenosine deaminase or similar targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
